4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine
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Overview
Description
4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine is a heterocyclic compound that features both pyrrolidine and piperidine rings. These structures are commonly found in various biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods provide good yields and are scalable for industrial production.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield . These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that is a common scaffold in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring widely used in the synthesis of pharmaceuticals.
Uniqueness
4-(2-Propan-2-ylpyrrolidin-1-yl)piperidine is unique due to its combination of pyrrolidine and piperidine rings, which provides a distinct three-dimensional structure. This unique structure enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(2-propan-2-ylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10(2)12-4-3-9-14(12)11-5-7-13-8-6-11/h10-13H,3-9H2,1-2H3 |
InChI Key |
GTJHVDSVCSKNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCN1C2CCNCC2 |
Origin of Product |
United States |
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